molecular formula C6H15NO5 B1255382 Tris(hydroxymethyl)aminomethane acetate CAS No. 6850-28-8

Tris(hydroxymethyl)aminomethane acetate

Cat. No.: B1255382
CAS No.: 6850-28-8
M. Wt: 181.19 g/mol
InChI Key: PIEPQKCYPFFYMG-UHFFFAOYSA-N
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Description

Tris acetate is an acetate salt resulting from the reaction of equimolar amounts of tris and acetic acid. It has a role as a buffer. It contains a member of Htris.

Mechanism of Action

Target of Action

Tris acetate primarily targets proteins and nucleic acids in molecular biology applications . It is extensively used in protein electrophoresis and DNA agarose electrophoresis, where it helps in the separation of proteins and nucleic acids .

Mode of Action

Tris acetate operates by maintaining a neutral pH and providing a buffering environment during electrophoresis . It interacts with proteins and nucleic acids, enabling their separation based on size and charge . In the context of enzyme immobilization, Tris acetate can affect the stability of enzymes .

Biochemical Pathways

The primary biochemical pathway involving Tris acetate is electrophoresis, a technique used to separate proteins and nucleic acids . Tris acetate provides the buffering environment necessary for this process, influencing the mobility and separation of these biomolecules .

Pharmacokinetics

It’s worth noting that its effectiveness in molecular biology applications is influenced by its concentration and the ph of the environment .

Result of Action

The primary result of Tris acetate’s action is the effective separation of proteins and nucleic acids during electrophoresis . This allows for the analysis and study of these biomolecules in a variety of research and clinical contexts .

Action Environment

The action of Tris acetate is influenced by environmental factors such as pH and temperature . Its effectiveness as a buffer in electrophoresis is optimal at a neutral pH . Additionally, the temperature of the environment can influence the mobility of proteins and nucleic acids during electrophoresis .

Biochemical Analysis

Biochemical Properties

Tris(hydroxymethyl)aminomethane acetate plays a crucial role in biochemical reactions by acting as a buffering agent. It interacts with various enzymes, proteins, and other biomolecules to maintain the optimal pH required for their activity. For instance, it is commonly used in electrophoresis, enzyme-linked immunosorbent assays (ELISA), and chromatography processes . The compound’s ability to complex with metal ions in solution further enhances its utility in biochemical applications .

Cellular Effects

This compound influences various cellular processes by maintaining the pH balance within cells. It is essential for cell growth, proliferation, and the maintenance of physiological conditions in cell culture media . The compound can affect cell signaling pathways, gene expression, and cellular metabolism by providing a stable environment for these processes to occur .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s buffering capacity helps stabilize the pH, which is critical for maintaining the structure and function of proteins and nucleic acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable, but its buffering capacity may degrade under certain conditions, such as prolonged exposure to high temperatures or extreme pH levels . Long-term studies have shown that it can maintain cellular function in both in vitro and in vivo settings, although its effectiveness may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, it can effectively maintain pH balance and support cellular functions. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular metabolism or causing cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to regulate metabolic flux and metabolite levels . It can influence the activity of key metabolic enzymes, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its localization and accumulation can affect its activity and function, with certain cellular compartments showing higher concentrations of the compound .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its buffering effects . Targeting signals and post-translational modifications may direct the compound to particular organelles, enhancing its functionality in those regions .

Properties

IUPAC Name

acetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3.C2H4O2/c5-4(1-6,2-7)3-8;1-2(3)4/h6-8H,1-3,5H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEPQKCYPFFYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Tris(hydroxymethyl)aminomethane acetate
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CAS No.

6850-28-8
Record name Tris-acetate
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Record name 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, acetate (1:1)
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Record name [2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonium acetate
Source European Chemicals Agency (ECHA)
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Record name TROMETAMOL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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